

Trovafloxacin mesylate as a reference compound in predictive toxicology assays

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Application Note & Protocols

Introduction

Trovafloxacin, a broad-spectrum fluoroquinolone antibiotic, was withdrawn from the market due to idiosyncratic drug-induced liver injury (DILI), a severe adverse reaction not predicted by preclinical studies.[1][2] This characteristic makes **trovafloxacin mesylate** an invaluable positive control and reference compound in the development and validation of predictive toxicology assays. Its well-documented hepatotoxicity, linked to inflammatory stress and metabolic activation, provides a robust benchmark for evaluating the sensitivity and specificity of novel in vitro and in vivo models designed to de-risk drug candidates early in development. This document outlines protocols for key assays using trovafloxacin and summarizes its toxicological profile.

Key Applications

• Positive Control in Hepatotoxicity Assays: Trovafloxacin is used to induce a predictable toxic response in various liver models, including 3D microphysiological systems and co-cultures of hepatocytes with immune cells.[1][3] Its toxicity is often potentiated by inflammatory stimuli



like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), making it ideal for modeling idiosyncratic DILI.[3][4]

- Mechanistic Studies of DILI: The compound serves as a tool to investigate the underlying mechanisms of liver injury, such as mitochondrial dysfunction, oxidative stress, and inflammasome activation.[1][5]
- Reference for Phototoxicity Screening: Although considered less phototoxic than other fluoroquinolones like lomefloxacin, trovafloxacin can induce a mild phototoxic response at high doses, making it a useful, low-potency reference compound in phototoxicity studies.[6]
 [7]

Physicochemical and Toxicological Properties

Property	Value	
IUPAC Name	7-[(1R,5S,6S)-6-amino-3- azabicyclo[3.1.0]hexan-3-yl]-1-(2,4- difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8- naphthyridine-3-carboxylic acid; methanesulfonic acid[8]	
Molecular Formula	C21H19F3N4O6S[8]	
Mechanism of Action	Inhibition of bacterial DNA gyrase and topoisomerase IV.[8][9][10]	
Primary Toxicities	Hepatotoxicity (Drug-Induced Liver Injury).[1][2] [4] Phototoxicity (mild).[6][7]	
Metabolism	Primarily through conjugation (ester glucuronide and N-acetyl metabolites). Minimal role of cytochrome P450 (CYP) in primary metabolism, but CYPs are implicated in the formation of reactive metabolites that can trigger toxicity.[5] [9][11] The cyclopropylamine moiety is believed to be bioactivated to a reactive α,β -unsaturated aldehyde.[11][12]	



Experimental Protocols

Protocol 1: In Vitro Hepatotoxicity in a 3D Human Liver Microphysiological System (MPS)

This protocol is based on the methodology for evaluating DILI in a 3D liver model comprising hepatocytes, liver sinusoidal endothelial cells (LSECs), and macrophages.[1][2]

Objective: To assess the hepatotoxic potential of a test compound in comparison to trovafloxacin (TVX) as a positive control and levofloxacin (LVX) as a negative control.

Materials:

- 3D Human Liver Microphysiological System (e.g., containing differentiated HepaRG cells, primary human LSECs, and monocyte-derived macrophages)
- Cell culture medium (VPM)
- Trovafloxacin mesylate (Sigma-Aldrich)
- Levofloxacin (Sigma-Aldrich)
- DMSO (vehicle)
- Staurosporine (positive control for cytotoxicity)
- Assay kits for Lactate Dehydrogenase (LDH), Alanine Aminotransferase (ALT), and cytokine measurement (e.g., ELISA for TNF-α, IL-6)
- Reagents for measuring mitochondrial Reactive Oxygen Species (ROS) (e.g., MitoSOX Red)
- Reagents for measuring glutathione (GSH) levels (e.g., ThiolTracker Violet)

Procedure:

- Preparation of Compounds:
 - Prepare a 20 mM stock solution of Trovafloxacin mesylate and Levofloxacin in DMSO.[1]



- \circ Prepare serial dilutions in culture medium to achieve final working concentrations (e.g., 1 μ M, 10 μ M, 20 μ M). Ensure the final DMSO concentration does not exceed 0.1%.[1]
- Prepare a 0.1% DMSO vehicle control and a 10 μM staurosporine positive control.[1]

Cell Treatment:

- Culture the 3D liver models according to the manufacturer's instructions.
- Replace the medium with the prepared compound dilutions, vehicle control, or positive control.
- Incubate for a specified time course (e.g., 7 days), with medium changes as required.[2]

Endpoint Analysis:

- Cytotoxicity Assessment: At the end of the treatment period, collect the culture supernatant. Measure the release of LDH and ALT using commercially available kits.
- Inflammatory Response: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF- α , IL-6, IL-8, IL-1 β) in the supernatant using ELISA kits.
- Mechanistic Analysis (Imaging):
 - Stain the cells with a mitochondrial ROS indicator (e.g., MitoSOX Red) and a glutathione-specific dye (e.g., ThiolTracker Violet).
 - Stain cell nuclei with DAPI for visualization.
 - Acquire images using fluorescence microscopy and quantify the fluorescence intensity to assess ROS formation and GSH depletion.[1]

Data Presentation:

Table 1: Trovafloxacin-Induced Cytotoxicity and Inflammatory Response in a 3D Liver Model



Treatment (7 days)	LDH Release (Fold Change vs. Vehicle)	ALT Release (Fold Change vs. Vehicle)	TNF-α Release (pg/mL)	IL-6 Release (pg/mL)
Vehicle (0.1% DMSO)	1.0	1.0	Baseline	Baseline
Trovafloxacin (1 μΜ)	Data	Data	Data	Data
Trovafloxacin (10 μΜ)	Data	Data	Data	Data
Trovafloxacin (20 μΜ)	Data	Data	Data	Data
Levofloxacin (20 μΜ)	Data	Data	Data	Data
Staurosporine (10 μM)	Data	Data	Data	Data
*Data to be filled from experimental results.				

Table 2: Mechanistic Insights into Trovafloxacin Toxicity



Treatment (7 days)	Mitochondrial ROS (Fold Change vs. Vehicle)	Intracellular GSH (Fold Change vs. Vehicle)
Vehicle (0.1% DMSO)	1.0	1.0
Trovafloxacin (10 μM)	Significant Increase[1]	Significant Decrease[1]
Trovafloxacin (20 μM)	Significant Increase[1]	Significant Decrease[1]
Levofloxacin (20 μM)	No Significant Change[1]	No Significant Change[1]
*Qualitative outcomes based on cited literature. Quantitative data to be filled from experimental results.		

Protocol 2: In Vivo Murine Phototoxicity Assay

This protocol is adapted from studies evaluating the phototoxic potential of fluoroquinolones in BALB/c mice.[6][7]

Objective: To assess the phototoxic potential of a test compound, using trovafloxacin as a low-potency positive control and lomefloxacin as a high-potency positive control.

Materials:

- Fasted BALB/c mice
- Trovafloxacin mesylate
- Lomefloxacin hydrochloride (positive control)
- Vehicle (e.g., 0.5% methylcellulose)
- · Long-wave ultraviolet (UVA) light source
- Caliper for ear thickness measurement

Procedure:



Animal Dosing:

Administer a single oral dose of the test compound, trovafloxacin (e.g., 90, 250 mg/kg),
 lomefloxacin (e.g., 71 mg/kg), or vehicle to groups of fasted mice.[6][7]

UVA Exposure:

Immediately after dosing, expose the animals to UVA light for a defined period (e.g., 4 hours, equivalent to ~18 J/cm²).[6][7]

Evaluation of Phototoxicity:

- Assess both ears of each mouse for signs of phototoxicity (erythema and edema) at multiple time points: before dosing, immediately after irradiation, and at 24, 48, 72, and 96 hours post-dosing.[6]
- Measure the thickness of both ears at each time point using a caliper. A measurable increase in ear thickness is a key indicator of a positive response.

Data Analysis:

- Score erythema and edema based on a standardized scale.
- Calculate the mean increase in ear thickness for each treatment group compared to the vehicle control group.
- Statistically compare the responses between the test compound, trovafloxacin, lomefloxacin, and vehicle groups.

Data Presentation:

Table 3: Phototoxicity Endpoints in BALB/c Mice



Treatment Group (Single Oral Dose)	Erythema/Edema Score (Peak Response)	Mean Increase in Ear Thickness (mm) at 24h
Vehicle + UVA	None/Minimal	Baseline
Trovafloxacin (90 mg/kg) + UVA	Mild[6]	Data
Trovafloxacin (250 mg/kg) + UVA	Mild[6]	Data
Lomefloxacin (71 mg/kg) + UVA	Strong and Persistent[6]	Data
Test Compound (Dose X) + UVA	Data	Data
*Data to be filled from experimental results.		

Mechanistic Pathways and Workflows Trovafloxacin-Induced Hepatotoxicity Pathway

The toxicity of trovafloxacin is a multi-step process involving metabolic activation and the induction of an inflammatory response, leading to hepatocyte apoptosis and necrosis.



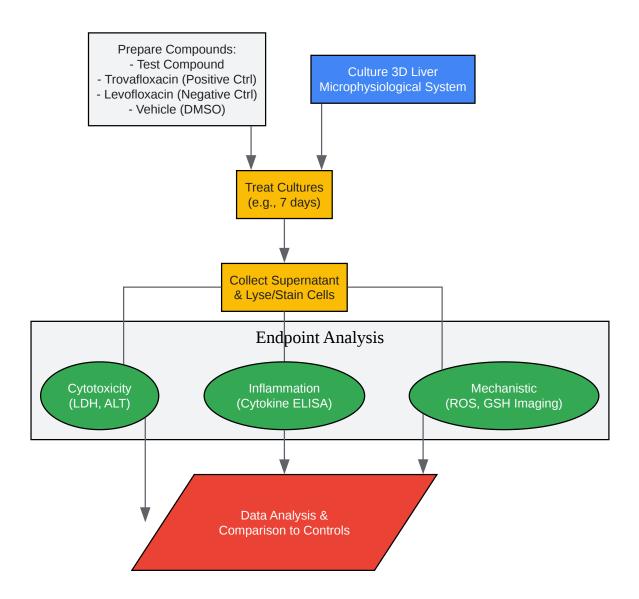
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Caption: Signaling pathway for trovafloxacin-induced hepatotoxicity.



Experimental Workflow for In Vitro DILI Screening

This diagram illustrates the general workflow for screening compounds for potential DILI using a 3D liver model with trovafloxacin as a reference.



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Caption: Workflow for in vitro DILI screening using 3D liver models.

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